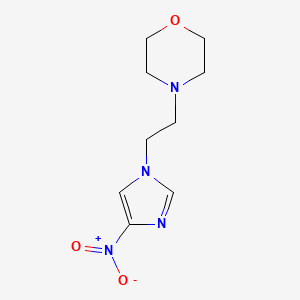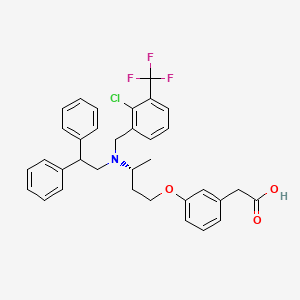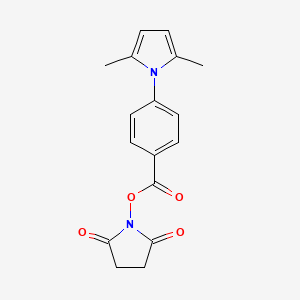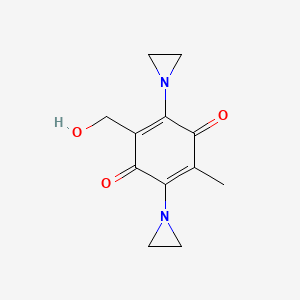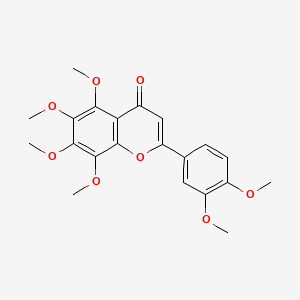
nobiletin
描述
诺毕利丁是一种天然存在的聚甲氧基黄酮类化合物,主要存在于柑橘类水果中,尤其是在果皮中。 它以其广泛的生物活性而闻名,包括抗炎、抗氧化和抗癌特性 。 诺毕利丁因其潜在的治疗益处及其在促进健康衰老中的作用而受到广泛关注 .
科学研究应用
化学: 诺毕利丁用作合成其他生物活性化合物的先驱。
生物学: 它在调节生物途径和细胞过程方面显示出希望。
作用机制
诺毕利丁通过各种分子靶点和途径发挥作用:
激活Akt/CREB通路: 诺毕利丁激活Akt/CREB通路,导致脑源性神经营养因子(BDNF)表达增加,并保护神经元免受损伤.
调节昼夜节律: 诺毕利丁通过激活ROR受体影响昼夜节律,ROR受体调节时钟基因和下游代谢过程的表达。
抗炎和抗氧化作用: 诺毕利丁通过抑制促炎细胞因子的表达和增强抗氧化防御来减少炎症和氧化应激。
生化分析
Biochemical Properties
Nobiletin has a variety of biological functions in the nervous system, such as inhibiting the expression of inflammatory factors, reducing the neurotoxic response, improving the antioxidant capacity, promoting the survival of nerve cells, promoting axon growth, reducing blood-brain barrier permeability, and promoting cAMP response element binding protein expression .
Cellular Effects
This compound has been shown to have a variety of effects on various types of cells and cellular processes. For example, in an in vitro glial cell hypoxia model, this compound promoted Nrf2 nuclear translocation and haem oxygenase-1 (HO-1) expression and inhibited the hypoxia-induced oxidative stress response .
Molecular Mechanism
The specific molecular mechanisms of this compound are still unclear. It is known that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study on mice fed a high-cholesterol diet, this compound supplementation suppressed diet-induced weight loss without altering energy intake .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to decrease liver weight, hepatic cholesterol and triglyceride contents, and lipid droplet accumulation by inhibiting messenger RNA expression of hepatic genes and activity levels of cholesterol synthesis-, esterification-, and fatty acid synthesis-associated enzymes .
准备方法
合成路线和反应条件: 诺毕利丁可以通过各种化学方法合成。 一种常见的方法是在碱性条件下使用二甲基硫酸酯或碘甲烷等甲基化试剂对黄酮类前体进行甲基化 。 另一种方法包括使用甲氧基化反应,其中黄酮结构上的羟基被甲氧基取代 .
工业生产方法: 诺毕利丁的工业生产主要依靠从柑橘皮中提取。 超临界流体萃取、微波辅助萃取和索氏萃取等技术是常用的方法 。这些方法确保了诺毕利丁的有效分离,同时保持其生物活性。
化学反应分析
反应类型: 诺毕利丁会发生各种化学反应,包括:
氧化: 诺毕利丁可以被氧化形成醌和其他氧化衍生物。
还原: 还原反应可以将诺毕利丁转化为其还原形式,这些形式可能具有不同的生物活性。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和烷基化试剂等试剂用于取代反应.
主要产物: 这些反应形成的主要产物包括诺毕利丁的各种氧化、还原和取代衍生物,每种都具有独特的生物活性以及潜在的治疗应用 .
相似化合物的比较
诺毕利丁在黄酮类化合物中独树一帜,因为它具有高度的甲氧基化,这增强了其生物利用度和稳定性。类似的化合物包括:
橘皮素: 另一种存在于柑橘皮中的聚甲氧基黄酮类化合物,以其抗癌和抗炎特性而闻名。
橙皮苷: 一种具有抗氧化和抗炎作用的黄酮类糖苷,常见于柑橘类水果中。
槲皮素: 一种具有强抗氧化作用的黄酮类化合物,存在于各种水果和蔬菜中。
诺毕利丁以其优异的生物利用度和调节多种生物途径的能力脱颖而出,使其成为治疗应用的有希望的候选药物。
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O8/c1-23-13-8-7-11(9-15(13)24-2)14-10-12(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-14/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIAQLRQZPPODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197275 | |
| Record name | Nobiletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nobiletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
478-01-3 | |
| Record name | Nobiletin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nobiletin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nobiletin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nobiletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOBILETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65ILJ7WLY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nobiletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 °C | |
| Record name | Nobiletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What are the primary molecular targets of nobiletin?
A1: Research has identified several molecular targets for this compound, indicating its multi-targeted mode of action. Some prominent targets include:
- This compound-binding protein 1 (NBP1): this compound activates NBP1, a protein involved in cellular metabolic pathways. This interaction has been shown to be crucial for this compound's anti-hypertrophic effects in cardiomyocytes and its therapeutic potency against heart failure. [, ]
- Heat shock protein 70 (HSP70): this compound binds to the ATP-binding domains of HSP70, inhibiting its ATPase activity. HSP70 is involved in cancer cell survival and resistance to chemotherapy; hence, its inhibition by this compound contributes to its anticancer properties. []
- Angiopoietin-like protein 3 (ANGPTL3): this compound downregulates ANGPTL3 expression by inhibiting the transcription factor liver X receptor-α (LXRα). This downregulation reinstates lipoprotein lipase (LPL) activity, contributing to this compound's lipid-lowering effects. []
- Various signaling pathways: this compound modulates several signaling pathways, including PI3K/Akt, MAPK (ERK, JNK, p38), NF-κB, and PKA/CREB. These pathways are involved in various cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. [, , , , , , , , , , ]
Q2: How does this compound impact angiogenesis?
A2: this compound exhibits anti-angiogenic activity by inhibiting various endothelial cell functions. It suppresses proliferation, migration, and tube formation in human umbilical vein endothelial cells (HUVECs) stimulated by pro-angiogenic factors. It achieves this by downregulating signaling molecules like ERK1/2 and c-Jun N-terminal kinase, inhibiting proMMP-2 production, and downregulating cell-associated plasminogen activator activity. []
Q3: What role does this compound play in modulating oxidative stress and inflammation?
A3: this compound demonstrates potent antioxidant and anti-inflammatory effects. It reduces cadmium-induced oxidative stress by inhibiting reactive oxygen species (ROS) and malondialdehyde (MDA) production while improving glutathione levels. [] In inflammatory conditions like colitis, this compound decreases pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) in the colonic mucosa. []
Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A4: Research suggests that this compound undergoes extensive metabolism, particularly demethylation, by gut microbiota. The major metabolite found in mouse urine is 4'-demethylthis compound. [, ] Further, this compound appears to enhance its own metabolism by promoting the growth of specific gut bacteria with higher demethylation abilities. []
Q5: What evidence supports the potential use of this compound for Alzheimer's disease?
A6: this compound demonstrates promising anti-dementia activity. In a cellular model of Alzheimer's disease, it reduces intracellular and extracellular levels of amyloid beta (Aβ), a hallmark of the disease. This reduction is linked to this compound's ability to upregulate neprilysin, an Aβ-degrading enzyme. []
Q6: What is the therapeutic effect of this compound on lipid metabolism and atherosclerosis?
A7: this compound improves lipid metabolism and shows anti-atherosclerotic effects. It reduces plasma triglyceride and cholesterol levels in high-fat diet-fed zebrafish and attenuates VLDL overproduction, dyslipidemia, and atherosclerosis in mice with diet-induced insulin resistance. [, ]
Q7: What are the potential applications of computational chemistry and modeling in this compound research?
A9: Computational approaches can provide valuable insights into the structure-activity relationship (SAR) of this compound, aiding in the design of more potent and selective derivatives. Molecular docking studies can predict the binding affinities of this compound and its analogs to specific molecular targets, facilitating targeted drug development. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


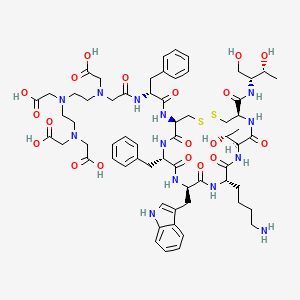
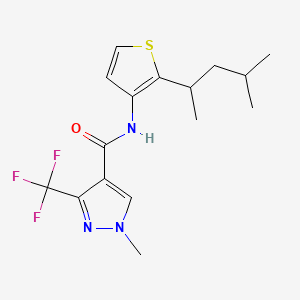


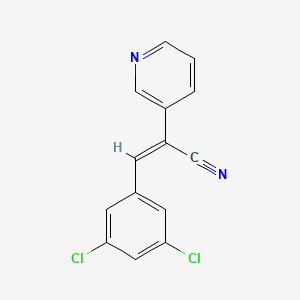


![1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea](/img/structure/B1679314.png)

